molecular formula C7H10N2OS B1430829 3-Methoxy-5-(methylsulfanyl)pyridin-2-amine CAS No. 1638201-69-0

3-Methoxy-5-(methylsulfanyl)pyridin-2-amine

Cat. No. B1430829
CAS RN: 1638201-69-0
M. Wt: 170.23 g/mol
InChI Key: SMFWQFFFEDMDDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methoxy-5-(methylsulfanyl)pyridin-2-amine, also known as MMSPA, is a chemical compound that has recently gained attention in the field of scientific research. This compound has shown promising results in various studies, making it a potential candidate for future research in multiple fields.

Scientific Research Applications

Aromatization in Organic Synthesis

Nedolya et al. (2015) describe the aromatization of dihydropyridines, which are closely related to 3-Methoxy-5-(methylsulfanyl)pyridin-2-amine. They discuss the transformation of these compounds under the effect of bases or acids, depending on the nature and position of the substituents. This research is significant for understanding the chemical behavior and potential applications in organic synthesis (Nedolya, Tarasova, Albanov, & Trofimov, 2015).

Development of Fluorescent Probes

Hagimori et al. (2011) report on the development of a water-soluble, small molecular weight fluorescent probe based on the pyridine-pyridone skeleton, including derivatives of 3-Methoxy-5-(methylsulfanyl)pyridin-2-amine. This probe shows enhanced fluorescence in the presence of Zn(2+), indicating its potential use in bioimaging and analytical chemistry (Hagimori, Mizuyama, Yamaguchi, Saji, & Tominaga, 2011).

Catalysis Research

Nyamato, Ojwach, and Akerman (2015) explore the use of (imino)pyridine palladium(II) complexes in catalysis, involving ligands related to 3-Methoxy-5-(methylsulfanyl)pyridin-2-amine. These complexes show potential as selective ethylene dimerization catalysts, which can be significant in industrial chemical processes (Nyamato, Ojwach, & Akerman, 2015).

properties

IUPAC Name

3-methoxy-5-methylsulfanylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2OS/c1-10-6-3-5(11-2)4-9-7(6)8/h3-4H,1-2H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMFWQFFFEDMDDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=CC(=C1)SC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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